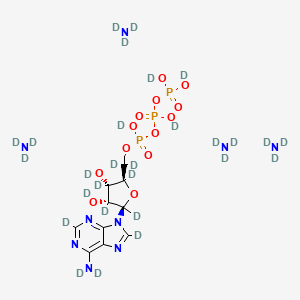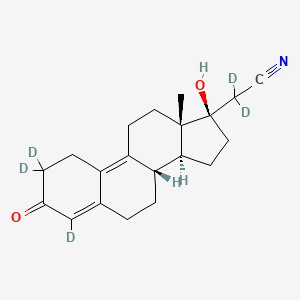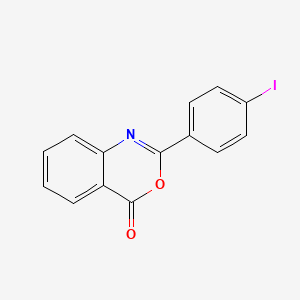
(S)-Phenylephrine-d6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Phenylephrine-d6 (hydrochloride) is a deuterated form of phenylephrine, a well-known α1-adrenergic receptor agonist. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of phenylephrine, as well as in the development of analytical methods for detecting phenylephrine in biological samples.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenylephrine-d6 (hydrochloride) typically involves the deuteration of phenylephrine. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out under an inert atmosphere to prevent the incorporation of protium (H) instead of deuterium (D).
Industrial Production Methods
Industrial production of (S)-Phenylephrine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
化学反应分析
Types of Reactions
(S)-Phenylephrine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of phenolic compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylephrine derivatives.
科学研究应用
(S)-Phenylephrine-d6 (hydrochloride) is used extensively in scientific research, including:
Chemistry: As a standard in mass spectrometry for the quantification of phenylephrine.
Biology: To study the metabolic pathways and enzyme kinetics of phenylephrine.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: In the development of analytical methods for the detection of phenylephrine in pharmaceutical formulations.
作用机制
(S)-Phenylephrine-d6 (hydrochloride) exerts its effects by binding to α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. The molecular targets include the α1-adrenergic receptors on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular events involving the activation of phospholipase C, increased intracellular calcium levels, and subsequent muscle contraction.
相似化合物的比较
Similar Compounds
Phenylephrine: The non-deuterated form of (S)-Phenylephrine-d6 (hydrochloride).
Ephedrine: Another α1-adrenergic receptor agonist with similar pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant properties.
Uniqueness
(S)-Phenylephrine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in analytical studies. The presence of deuterium atoms enhances the stability of the compound and allows for more accurate quantification in mass spectrometry due to the distinct mass difference between deuterium and protium.
属性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
209.70 g/mol |
IUPAC 名称 |
3-[(1S)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1/i1D3,6D2,9D; |
InChI 键 |
OCYSGIYOVXAGKQ-JNKAULEOSA-N |
手性 SMILES |
[2H][C@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl |
规范 SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)

![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)



![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)




